molecular formula C17H15NO B3023732 4'-Cyano-3-(3-methylphenyl)propiophenone CAS No. 898790-47-1

4'-Cyano-3-(3-methylphenyl)propiophenone

Cat. No.: B3023732
CAS No.: 898790-47-1
M. Wt: 249.31 g/mol
InChI Key: JXBAVIDYAXOZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Cyano-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to a propiophenone structure.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Properties

IUPAC Name

4-[3-(3-methylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-3-2-4-14(11-13)7-10-17(19)16-8-5-15(12-18)6-9-16/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAVIDYAXOZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644063
Record name 4-[3-(3-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-47-1
Record name 4-[3-(3-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
4'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
4'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
4'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
4'-Cyano-3-(3-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.